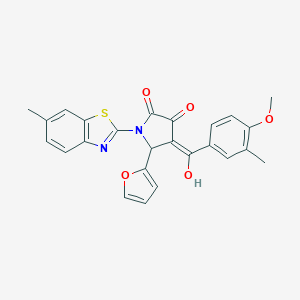![molecular formula C27H32N2O7 B266862 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. The compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mécanisme D'action
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell growth and proliferation. It has also been shown to inhibit the activity of certain transcription factors, which are involved in gene expression. These mechanisms of action contribute to the compound's anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to modulate the immune response and inhibit viral replication. These effects are mediated through the compound's interactions with specific enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments, including its high purity and yield, well-defined mechanism of action, and potential for therapeutic applications. However, the compound also has limitations, including its relatively high cost and limited availability. The synthesis method for the compound is complex and requires specialized equipment and expertise, which may limit its widespread use in research.
Orientations Futures
Future research on 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one should focus on further elucidating its mechanism of action and exploring its potential for clinical use. Additional studies are needed to determine the compound's efficacy and safety in vivo, as well as its potential for drug development. Future research should also explore the synthesis of analogs and derivatives of the compound to optimize its properties for specific therapeutic applications.
Conclusion
In conclusion, 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. The compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. Future research should focus on further elucidating its mechanism of action and exploring its potential for clinical use.
Méthodes De Synthèse
The synthesis of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2,4-dimethoxybenzaldehyde, 4-methoxy-2-methylbenzoyl chloride, and morpholine with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in the presence of a base. The reaction proceeds through a series of steps, resulting in the formation of the target compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
The compound has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and inhibit the replication of viruses. The compound has been studied in vitro and in vivo, and its potential for clinical use is being explored.
Propriétés
Nom du produit |
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C27H32N2O7 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(E)-[2-(2,4-dimethoxyphenyl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxy-2-methylphenyl)methanolate |
InChI |
InChI=1S/C27H32N2O7/c1-17-15-18(33-2)5-7-20(17)25(30)23-24(21-8-6-19(34-3)16-22(21)35-4)29(27(32)26(23)31)10-9-28-11-13-36-14-12-28/h5-8,15-16,24,30H,9-14H2,1-4H3/b25-23+ |
Clé InChI |
LMBSHOYXILCNED-WJTDDFOZSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=C(C=C(C=C4)OC)OC)/[O-] |
SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=C(C=C(C=C4)OC)OC)O |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=C(C=C(C=C4)OC)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)
![(E)-1-benzofuran-2-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266780.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266796.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266798.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B266803.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B266804.png)